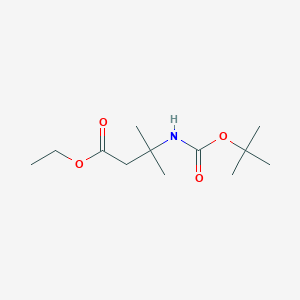
Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is a chemical compound with the molecular formula C10H19NO4 . It is a liquid at room temperature and is sealed in dry conditions at 2-8°C . The compound has a molecular weight of 217.27 .
Synthesis Analysis
The synthesis of compounds similar to Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate, such as tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), has been reported . These Boc-AAILs were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The InChI code for Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is 1S/C10H19NO4/c1-5-14-8(12)6-7-11-9(13)15-10(2,3)4/h5-7H2,1-4H3,(H,11,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.Chemical Reactions Analysis
The tert-butyloxycarbonyl (Boc) group is used as a protecting group in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis
Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is a liquid at room temperature . It has a molecular weight of 217.27 . The compound is sealed in dry conditions at 2-8°C .Safety And Hazards
Propiedades
IUPAC Name |
ethyl 3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-7-16-9(14)8-12(5,6)13-10(15)17-11(2,3)4/h7-8H2,1-6H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMKNMCSDWUFNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


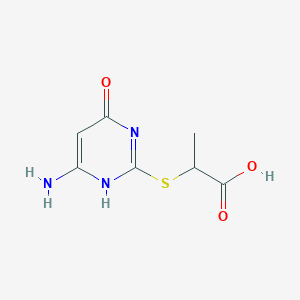
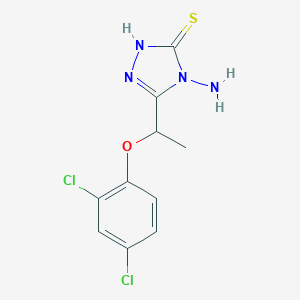
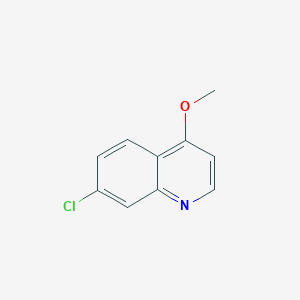
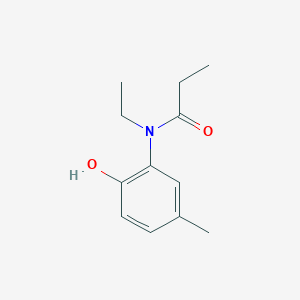
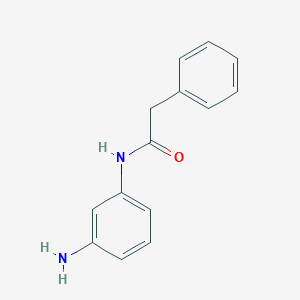
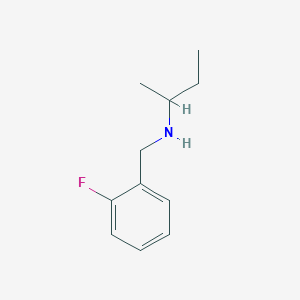
![N-[4-(Methylthio)benzyl]-1-propanamine](/img/structure/B183775.png)
![N-[(4-methylsulfanylphenyl)methyl]ethanamine](/img/structure/B183778.png)
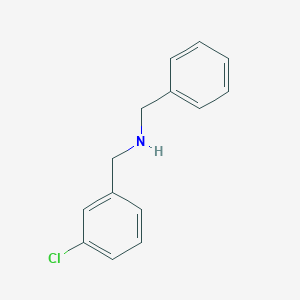
![N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183780.png)
![N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183782.png)

![N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B183785.png)